

G140: A Technical Guide to a Potent and Selective Human cGAS Inhibitor

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Compound Name:	G140	
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Abstract

G140 (CAS Number: 2369751-07-3) is a potent and selective small-molecule inhibitor of human cyclic GMP-AMP synthase (cGAS).[1][2] As a critical sensor of cytosolic double-stranded DNA (dsDNA), cGAS activation initiates the cGAS-STING signaling pathway, a key component of the innate immune system.[3][4] Dysregulation of this pathway is implicated in the pathophysiology of numerous autoimmune and inflammatory diseases.[2][4] **G140** offers a valuable tool for investigating cGAS-driven immune responses and serves as a promising starting point for the development of therapeutics targeting these conditions.[1][4] This technical guide provides a comprehensive overview of **G140**, including its mechanism of action, quantitative biochemical and cellular activity, and detailed experimental protocols.

Core Mechanism of Action

G140 functions as a competitive inhibitor at the catalytic active site of human cGAS.[3][5] The cGAS enzyme synthesizes the second messenger 2'3'-cyclic GMP-AMP (cGAMP) from ATP and GTP upon binding to cytosolic dsDNA.[3][4] Co-crystallization studies of closely related analogs reveal that **G140** occupies the catalytic pocket, thereby blocking the access of ATP and GTP.[5] This direct competition prevents the synthesis of cGAMP, a necessary step for the activation of the downstream adaptor protein STING (stimulator of interferon genes), ultimately halting the production of type I interferons and other pro-inflammatory cytokines.[2][3]

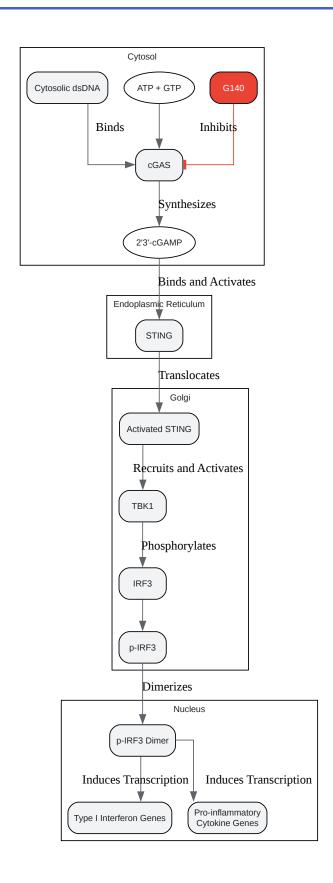


G140 exhibits a mixed mode of inhibition, being ATP-uncompetitive and GTP-competitive. This suggests that **G140** binds to the cGAS-ATP complex and competes with GTP for binding to the active site.[5]

The cGAS-STING Signaling Pathway and G140 Inhibition

The cGAS-STING pathway is a fundamental component of the innate immune response to cytosolic dsDNA. The binding of dsDNA to cGAS triggers a conformational change, leading to the synthesis of cGAMP. cGAMP then binds to STING, an endoplasmic reticulum-resident protein, inducing its activation and translocation. Activated STING recruits and activates TBK1, which in turn phosphorylates the transcription factor IRF3. Phosphorylated IRF3 dimerizes and translocates to the nucleus to drive the expression of type I interferons and other inflammatory cytokines.[4] **G140** acts at the initial step of this cascade by preventing cGAMP production.[3]





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Caption: The cGAS-STING signaling pathway and the inhibitory action of G140.



Quantitative Data

G140 has been characterized by its potent inhibitory activity in both biochemical and cellular assays.[2][6] A key feature of **G140** is its significant selectivity for human cGAS over the murine ortholog.[6]

Table 1: Biochemical Inhibitory Activity of G140

Target	IC ₅₀ (nM)	Assay Type
Human cGAS	14.0	Biochemical
Murine cGAS	442	Biochemical

Data sourced from[2][6]

Table 2: Cellular Inhibitory Activity of G140

Cell Line	Endpoint	IC ₅₀ (μM)
Human THP-1	IFNB1 mRNA	1.70
Primary Human Macrophages	IFNB1 mRNA	0.86
Human THP-1	NF-кВ Reporter	1.36

Data sourced from[2][7]

Table 3: Physicochemical Properties of G140

Property	Value
CAS Number	2369751-07-3
Molecular Formula	C17H16Cl2N4O2
Molecular Weight	379.24 g/mol
Purity	≥ 95% (UHPLC)
Solubility	DMSO: 76 mg/mL (200.4 mM)



Data sourced from[1][6][8]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of **G140**.

Biochemical cGAS Inhibition Assay

This assay quantifies the enzymatic activity of recombinant human cGAS by measuring the production of 2',3'-cGAMP.[4][7]

Materials:

- · Recombinant human cGAS protein
- Double-stranded DNA (dsDNA), e.g., Herring Testes DNA (HT-DNA)
- ATP and GTP
- Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)
- G140 compound (serially diluted in DMSO)
- Stop Solution (e.g., 0.5 M EDTA)
- Detection reagents (e.g., cGAMP ELISA kit)

Procedure:

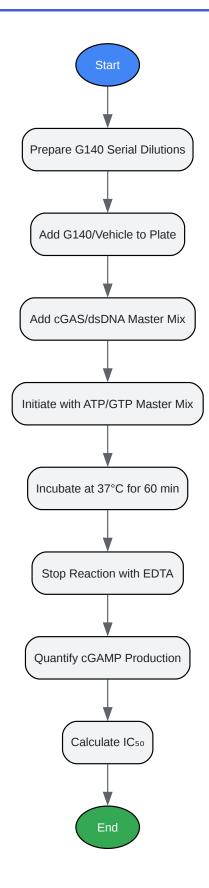
- Reagent Preparation: Prepare serial dilutions of G140 in DMSO. Further dilute in Assay Buffer to achieve final desired concentrations, ensuring the final DMSO concentration is consistent across all wells (typically ≤1%).
- Assay Plate Setup: Add the diluted G140 or vehicle control (DMSO in Assay Buffer) to the wells of a 384-well plate.
- Enzyme and DNA Addition: Prepare a master mix of recombinant human cGAS (final concentration ~20 nM) and dsDNA activator (final concentration ~10 ng/μL) in Assay Buffer



and add to each well.

- Reaction Initiation: Initiate the enzymatic reaction by adding a master mix of ATP and GTP (final concentration \sim 100 μ M each).
- Incubation: Incubate the plate at 37°C for 60 minutes.
- Quenching: Stop the reaction by adding the Stop Solution.
- Detection: Quantify the amount of 2',3'-cGAMP produced using a suitable detection method according to the manufacturer's instructions.
- Data Analysis: Calculate the percentage of cGAS inhibition for each **G140** concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.





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Caption: Workflow for the in vitro biochemical cGAS inhibition assay.



Cellular cGAS Inhibition Assay in THP-1 Cells

This assay assesses the ability of **G140** to inhibit the cGAS-STING pathway in a human monocytic cell line.[2][9]

Materials:

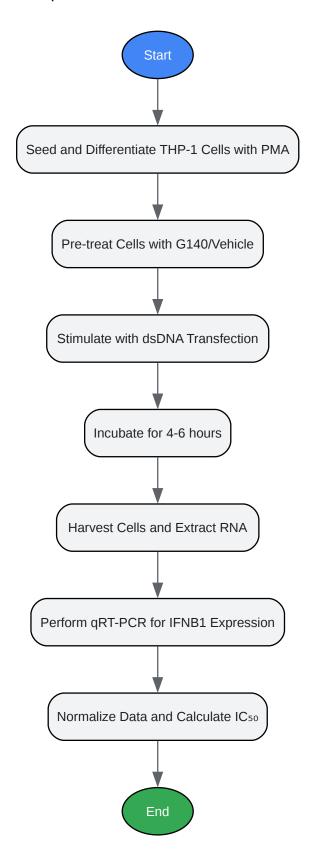
- THP-1 cells
- Cell culture medium (e.g., RPMI-1640 with 10% FBS)
- Phorbol 12-myristate 13-acetate (PMA) for differentiation
- Transfection reagent for dsDNA delivery
- Double-stranded DNA (dsDNA)
- G140 compound (serially diluted)
- RNA extraction reagents
- qRT-PCR reagents (primers for IFNB1 and a housekeeping gene)

Procedure:

- Cell Seeding and Differentiation: Seed THP-1 cells in a multi-well plate and differentiate into macrophage-like cells using PMA for 24-48 hours.
- Inhibitor Pre-treatment: Pre-treat the differentiated cells with serial dilutions of G140 or DMSO (vehicle control) for 1-2 hours.
- cGAS Stimulation: Transfect the cells with dsDNA to stimulate the cGAS pathway.
- Incubation: Incubate the cells for 4-6 hours post-transfection.
- RNA Extraction: Harvest the cells and extract total RNA.
- qRT-PCR: Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of interferon-stimulated genes, such as IFNB1.



• Data Analysis: Normalize the gene expression to a housekeeping gene and calculate the cellular IC₅₀ from the dose-response curve.





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Caption: Workflow for determining the cellular efficacy of **G140**.

Conclusion

G140 is a well-characterized small-molecule inhibitor of human cGAS that serves as an invaluable tool for studying cGAS-mediated immune responses.[3] Its mechanism of action is centered on the competitive inhibition of the cGAS catalytic site, preventing cGAMP synthesis with high potency and specificity for the human enzyme.[3][5] The favorable cellular activity and selectivity profile of **G140** make it a critical compound for research into the cGAS-STING pathway and a strong lead for the development of novel therapeutics for a range of autoimmune and inflammatory disorders.[4]

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